molecular formula C13H10Cl3O2PS B12798521 O-Methyl O-(2,3,6-trichlorophenyl) phenylphosphonothioate CAS No. 86889-55-6

O-Methyl O-(2,3,6-trichlorophenyl) phenylphosphonothioate

Cat. No.: B12798521
CAS No.: 86889-55-6
M. Wt: 367.6 g/mol
InChI Key: HYYVUXFAXZOFBQ-UHFFFAOYSA-N
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Description

O-Methyl O-(2,3,6-trichlorophenyl) phenylphosphonothioate is a chemical compound with the molecular formula C₁₃H₁₀Cl₃O₂PS. It is known for its unique structure, which includes a phosphonothioate group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Methyl O-(2,3,6-trichlorophenyl) phenylphosphonothioate typically involves the reaction of phenylphosphonothioic dichloride with 2,3,6-trichlorophenol in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

O-Methyl O-(2,3,6-trichlorophenyl) phenylphosphonothioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding phosphonates.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products Formed

    Oxidation: Phosphonates

    Reduction: Phosphine derivatives

    Substitution: Various substituted phosphonothioates

Scientific Research Applications

O-Methyl O-(2,3,6-trichlorophenyl) phenylphosphonothioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-Methyl O-(2,3,6-trichlorophenyl) phenylphosphonothioate involves its interaction with molecular targets such as enzymes and receptors. The phosphonothioate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction is crucial for its biological and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • O-Methyl O-(2,4,6-trichlorophenyl) phenylphosphonothioate
  • O-Methyl O-(3,4,5-trichlorophenyl) phenylphosphonothioate

Uniqueness

O-Methyl O-(2,3,6-trichlorophenyl) phenylphosphonothioate is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity profiles and interactions with biological targets, making it a valuable compound for specialized applications.

Properties

CAS No.

86889-55-6

Molecular Formula

C13H10Cl3O2PS

Molecular Weight

367.6 g/mol

IUPAC Name

methoxy-phenyl-sulfanylidene-(2,3,6-trichlorophenoxy)-λ5-phosphane

InChI

InChI=1S/C13H10Cl3O2PS/c1-17-19(20,9-5-3-2-4-6-9)18-13-11(15)8-7-10(14)12(13)16/h2-8H,1H3

InChI Key

HYYVUXFAXZOFBQ-UHFFFAOYSA-N

Canonical SMILES

COP(=S)(C1=CC=CC=C1)OC2=C(C=CC(=C2Cl)Cl)Cl

Origin of Product

United States

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